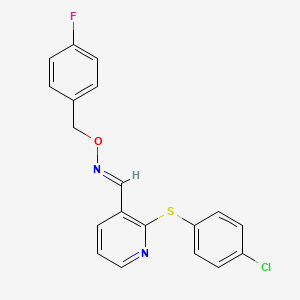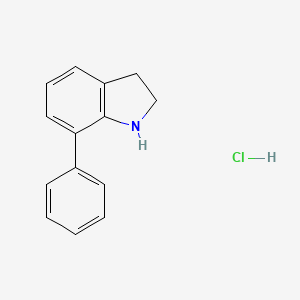
7-Phenyl-2,3-dihydro-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Reactions and Synthesis
2-Substituted indoles, including structures similar to 7-Phenyl-2,3-dihydro-1H-indole hydrochloride, react readily with phenylhydrazine to yield different chemical structures depending on the substituent's size. These reactions are crucial for creating various compounds with potential biological activities. The study by Dave and Warnhoff (1976) detailed the mechanisms of formation for these products, providing a foundation for further chemical synthesis using indole derivatives Dave & Warnhoff, 1976.
Biological Properties and Applications
The indole nucleus, present in compounds similar to 7-Phenyl-2,3-dihydro-1H-indole hydrochloride, is an essential element in many natural and synthetic molecules with significant biological activity. These molecules exhibit diverse biological properties, such as anti-tumor and anti-inflammatory activities, which can be attributed to their interactions with DNA and proteins. The study by Geetha et al. (2019) on 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide highlights the importance of indole derivatives in developing new therapeutic agents Geetha et al., 2019.
properties
IUPAC Name |
7-phenyl-2,3-dihydro-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13;/h1-8,15H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNAIHBGEHHYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-2,3-dihydro-1H-indole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)
![4-[(4-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2835583.png)
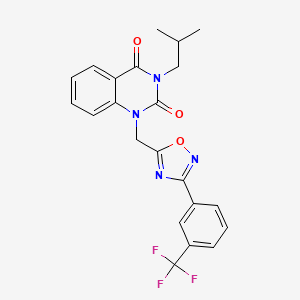
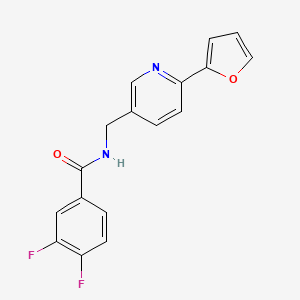
![tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate](/img/structure/B2835588.png)
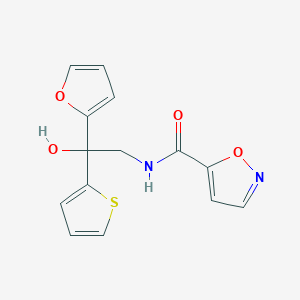
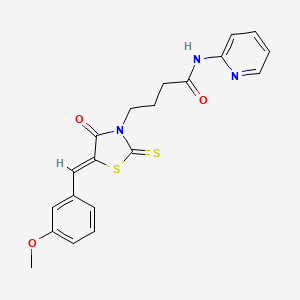
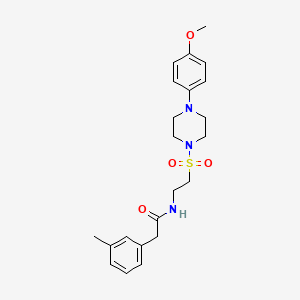
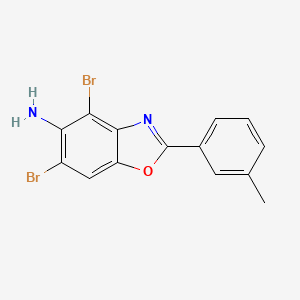
![2-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2835596.png)

![N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2835601.png)
